- Produtos Farmacêuticos e Bioquímicos
- Pesticidas Químicos
- Catalisadores
- Compostos Inorgânicos
- Solventes Orgânicos
- Compostos Orgânicos
- Ingredientes Ativos Farmacêuticos
- Intermediários Farmacêuticos
- Impurezas Farmacêuticas
- Blocos de Construção Medicinais
- Médico
- Ingredientes Ativos de Pesticidas
- Intermediários de Pesticidas
- pesticidas
- fertilizantes
- extratos de plantas
- extratos de animal
- Pigmentos Naturais
- Toxinas Naturais
- Sabores e Aromas
- Materiais de Polímero Alto
- Corantes e Pigmentos
- Tintas e Vernizes
- Materiais Elétricos
- Reagentes Químicos
- aditivos químicos
- Catalisadores e Químicas Inorgânicas
- Solventes e Químicos Orgânicos
- Produtos Naturais e Extratos
- Materiais Químicos
- Outro
- elemento
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
Reagente

Shandong Feiyang Chemical Co., Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
Reagente

Nanjing jingzhu bio-technology Co., Ltd.
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Acenafitilenos
Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C12H8. It is known for its planar molecular structure and has two condensed benzene rings connected by three carbon atoms in between, forming a unique 9-membered ring system. This compound exhibits significant electronic properties due to the delocalized π-electrons across the aromatic rings, making it valuable in various applications such as organic semiconductors and dye synthesis.
Acenaphthylene is relatively stable under normal conditions but can undergo reactions typical of benzenoid compounds, including substitution at the para-position. Its synthetic methods involve dehydrogenation of acenaphthenol or through the coupling of benzene with an alkyne. The use of acenaphthylenes in organic electronics has gained interest due to their potential as charge transport materials and optoelectronic devices.
In addition, this compound is found in various environmental samples, including coal tar and petroleum products, making it important for environmental analysis and risk assessment studies. Due to its unique structural characteristics and functional properties, acenaphthylene continues to be a subject of research in both academic and industrial settings.
